REACTION_SMILES
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[Cl:1][c:2]1[nH:3][c:4]2[c:5]([n:6]1)[cH:7][cH:8][cH:9][cH:10]2.[NH2:11][CH:12]1[CH2:13][CH2:14][c:15]2[cH:16][c:17]([Cl:21])[cH:18][cH:19][c:20]21>>[c:2]1([NH:11][CH:12]2[CH2:13][CH2:14][c:15]3[cH:16][c:17]([Cl:21])[cH:18][cH:19][c:20]32)[nH:3][c:4]2[c:5]([n:6]1)[cH:7][cH:8][cH:9][cH:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1nc2ccccc2[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC1CCc2cc(Cl)ccc21
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Name
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Type
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product
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Smiles
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Clc1ccc2c(c1)CCC2Nc1nc2ccccc2[nH]1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |